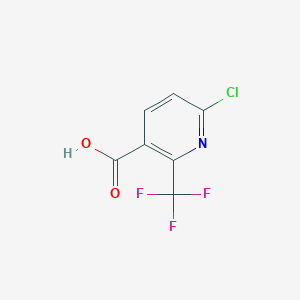

6-Chloro-2-(trifluoromethyl)nicotinic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-4-2-1-3(6(13)14)5(12-4)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYRRHUXOXTWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465811 | |

| Record name | 6-Chloro-2-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261635-83-0 | |

| Record name | 6-Chloro-2-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-2-(trifluoromethyl)nicotinic acid (CAS No. 261635-83-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Nicotinic Acids in Modern Chemistry

6-Chloro-2-(trifluoromethyl)nicotinic acid is a specialized heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and agrochemical research. Its structure, which combines a pyridine ring with a carboxylic acid, a chloro substituent, and a trifluoromethyl group, makes it a highly versatile and valuable building block for the synthesis of complex molecules with enhanced biological activity.

The trifluoromethyl group is particularly noteworthy for its ability to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Its high electronegativity and lipophilicity can enhance metabolic stability, binding affinity, and cell membrane permeability. The strategic placement of this group on the nicotinic acid scaffold, alongside a reactive chlorine atom, provides multiple avenues for synthetic modification, allowing chemists to fine-tune the properties of the final compounds. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source(s) |

| CAS Number | 261635-83-0 | [2] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [2][3] |

| Molecular Weight | 225.55 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 160-162 °C | |

| Boiling Point | 281.7 ± 40.0 °C (Predicted) | |

| Density | 1.603 ± 0.06 g/cm³ (Predicted) |

Spectroscopic Data:

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the carboxylic acid, chlorine, and trifluoromethyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven unique signals, one for each carbon atom in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the carboxylic acid will be observed at the downfield end of the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the range of 1700-1725 cm⁻¹. A broad O-H stretching vibration from the carboxylic acid will also be present around 2500-3300 cm⁻¹. Characteristic absorptions for the C-Cl, C-F, and aromatic C-H bonds will also be observable.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the substituted pyridine ring or the modification of a pre-existing pyridine derivative. A common and effective strategy involves the hydrolysis of a trifluoromethyl-substituted chloropyridine precursor.

Proposed Synthetic Pathway

A plausible and industrially relevant synthesis commences with a suitable chloromethylpyridine, which undergoes fluorination followed by oxidation of a methyl group or hydrolysis of a trichloromethyl group to yield the desired carboxylic acid. A key transformation in the synthesis of nicotinic acids from trifluoromethylpyridines is the hydrolysis of the -CF₃ group to a -COOH group.

Caption: A potential synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established chemical transformations for similar molecules. Researchers should optimize these conditions for safety and yield.

Step 1: Synthesis of 2-chloro-6-(trifluoromethyl)-3-pyridinecarbonitrile

-

To a solution of 3-amino-2-chloro-6-(trifluoromethyl)pyridine in an appropriate solvent (e.g., acetonitrile), add an aqueous solution of a mineral acid (e.g., HBr).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at low temperature for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.

-

Slowly add the diazonium salt solution to the copper(I) cyanide solution, allowing the temperature to rise to room temperature.

-

Heat the reaction mixture to ensure complete reaction, monitoring by TLC or GC-MS.

-

After completion, cool the mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 2-chloro-6-(trifluoromethyl)-3-pyridinecarbonitrile.

Step 2: Hydrolysis to this compound

-

To a flask containing 2-chloro-6-(trifluoromethyl)-3-pyridinecarbonitrile, add a concentrated strong acid (e.g., sulfuric acid).

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Adjust the pH of the aqueous solution with a base (e.g., NaOH) to precipitate the product.

-

Collect the solid precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Applications in Drug Discovery and Agrochemical Development

The unique structural features of this compound make it a valuable precursor for a variety of biologically active molecules.

Role in Medicinal Chemistry

This compound serves as a key building block for the synthesis of novel therapeutic agents. The carboxylic acid functional group provides a convenient handle for amide bond formation, a common linkage in many drug molecules. The chloro and trifluoromethyl substituents can be exploited to modulate the electronic and steric properties of the final compound, influencing its binding to biological targets.[1]

One notable application is in the development of inhibitors for various enzymes and receptors. For instance, derivatives of trifluoromethylnicotinic acid have been investigated for their potential as anti-inflammatory agents, kinase inhibitors, and modulators of ion channels.[4]

Caption: Key synthetic transformations of this compound.

Agrochemical Applications

In the field of agrochemicals, nicotinic acid derivatives are known to exhibit a broad range of activities, including herbicidal, insecticidal, and fungicidal properties.[5] The incorporation of a trifluoromethyl group can significantly enhance the potency and spectrum of activity of these compounds. This compound can be used to synthesize novel pesticides with improved efficacy and environmental profiles.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Researchers should always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its unique combination of functional groups provides a versatile platform for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, properties, and reactivity is crucial for harnessing its full potential in research and development. This guide has provided a comprehensive overview of this valuable compound, offering insights that will be beneficial to researchers, scientists, and drug development professionals.

References

-

Shanghai Acmec Biochemical Co., Ltd. This compound. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis, spectroscopic characterization, and theoretical studies on the substitution reaction of chromium(III) picolinate. Retrieved from [Link]

-

Jetir.org. SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]

-

PubMed Central. (2015). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

-

PubChem. Nicotinic Acid. Retrieved from [Link]

-

PubChem. 2-Chloro-6-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

-

ResearchGate. (2016). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and Characterization of Some Nicotinic Acid Complexes. Retrieved from [Link]

-

MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

-

Amerigo Scientific. This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Innovation: Synthesis and Applications of 6-(Trifluoromethyl)nicotinic Acid. Retrieved from [Link]

-

Springer. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]

- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | 261635-83-0 [chemicalbook.com]

- 4. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 5. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Chloro-2-(trifluoromethyl)nicotinic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-chloro-2-(trifluoromethyl)nicotinic acid, a key building block in modern medicinal and agricultural chemistry. We will delve into its chemical and physical properties, explore its synthesis, analyze its reactivity, and discuss its applications, offering insights grounded in established scientific principles.

Core Chemical and Physical Properties

This compound, with the CAS number 261635-83-0, is a substituted pyridine carboxylic acid. Its structure features a pyridine ring substituted with a chlorine atom at the 6-position, a trifluoromethyl group at the 2-position, and a carboxylic acid group at the 3-position. This unique arrangement of functional groups imparts distinct physicochemical properties that are highly valuable in the design of bioactive molecules.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClF₃NO₂ | [1] |

| Molecular Weight | 225.55 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 160-162 °C | [1] |

| Boiling Point (Predicted) | 281.7 ± 40.0 °C | [1] |

| Density (Predicted) | 1.603 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.29 ± 0.36 | [1] |

| Storage | Inert atmosphere, room temperature | [2][3] |

The presence of the strongly electron-withdrawing trifluoromethyl group and the chlorine atom significantly influences the electronic properties of the pyridine ring and the acidity of the carboxylic acid. The predicted pKa suggests that it is a relatively strong acid for a carboxylic acid, a direct consequence of the inductive effect of the electron-withdrawing substituents.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 5-position would likely appear as a doublet, coupled to the proton at the 4-position. The proton at the 4-position would appear as a doublet of doublets, coupled to the proton at the 5-position and with a smaller long-range coupling to the trifluoromethyl group. The chemical shifts would be downfield due to the electron-withdrawing nature of the substituents. A broad singlet corresponding to the carboxylic acid proton would also be observed, typically at a very downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display seven distinct signals. The carbon of the carboxylic acid would be found in the typical range for carboxylic acids (around 165-185 ppm). The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The remaining four carbons of the pyridine ring would have chemical shifts influenced by the positions of the substituents.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A broad O-H stretching band for the carboxylic acid would be prominent in the region of 2500-3300 cm⁻¹. A sharp and strong C=O stretching vibration for the carboxylic acid would be observed around 1700-1730 cm⁻¹. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are expected to be strong and fall in the 1000-1200 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching vibrations would also be present.[4]

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak would be expected, which is a characteristic signature for monochlorinated compounds. Fragmentation would likely involve the loss of the carboxylic acid group (CO₂H), the chlorine atom, and potentially the trifluoromethyl group.

Synthesis and Reactivity

Synthesis

A plausible and documented synthetic route to chloronicotinic acids involves the hydrolysis of the corresponding chloro-trifluoromethyl-pyridines. A relevant US patent outlines a general process where a chloro-trifluoromethyl pyridine is reacted with aluminum chloride to form a trichloromethyl intermediate, which is then hydrolyzed in the presence of an acid like sulfuric or phosphoric acid to yield the chloronicotinic acid.[5]

A more direct approach, often employed in laboratory and industrial settings, is the direct hydrolysis of the trifluoromethyl group of a suitable precursor. For instance, the synthesis of the isomeric 2-chloronicotinic acid is achieved by reacting 2-chloro-3-trifluoromethyl pyridine with aluminum chloride to get 2-chloro-3-trichloromethyl pyridine, which is then hydrolyzed.[5] A similar strategy could be applied for the synthesis of this compound starting from 2,6-dichloro-3-(trifluoromethyl)pyridine.

Conceptual Synthetic Workflow:

A potential synthetic route.

Experimental Protocol Considerations:

A detailed experimental protocol for the synthesis of this compound would likely involve the following steps:

-

Starting Material: 2,6-Dichloro-3-(trifluoromethyl)pyridine would be a logical starting material.

-

Introduction of the Carboxylic Acid Precursor: A common strategy would be to introduce a cyano group at the 3-position via a nucleophilic aromatic substitution reaction. This would involve reacting the starting material with a cyanide salt, such as sodium or potassium cyanide, in a suitable solvent like DMSO or DMF at an elevated temperature.

-

Hydrolysis: The resulting 6-chloro-3-cyano-2-(trifluoromethyl)pyridine would then be hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, for example with concentrated sulfuric acid and water, at reflux would convert the nitrile to the carboxylic acid.

-

Work-up and Purification: The reaction mixture would be cooled and neutralized to precipitate the product. The crude product would then be collected by filtration and purified by recrystallization from a suitable solvent system to obtain the final product with high purity.

Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups on the pyridine ring.

The Pyridine Ring: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further exacerbated by the potent electron-withdrawing effects of both the chlorine atom and the trifluoromethyl group. Consequently, the pyridine ring is highly deactivated towards electrophilic aromatic substitution. Electrophilic attack, if it were to occur, would be directed to the positions meta to the nitrogen and ortho/para to the activating (in a relative sense) carboxylic acid group, which is the 4-position. However, such reactions would require harsh conditions and are generally not favored.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNA_r) . The chlorine atom at the 6-position is activated towards displacement by nucleophiles. This is a key reaction for the further functionalization of this molecule. The trifluoromethyl group at the 2-position also contributes to the activation of the ring towards nucleophilic attack.

Reaction Logic for Nucleophilic Aromatic Substitution:

Mechanism of nucleophilic aromatic substitution.

The Carboxylic Acid Group: The carboxylic acid group can undergo typical reactions of this functional group, such as:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

-

Amide Formation: Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine to form an amide.

-

Reduction: Reduction to the corresponding alcohol is possible but would require strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group is a highly sought-after moiety in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[6]

Its utility as an intermediate is highlighted by its application as a potential melanocortin subtype-2 receptor antagonist .[1] Melanocortin receptors are involved in various physiological processes, making them attractive targets for drug discovery.

The presence of the reactive chlorine atom allows for the facile introduction of a wide range of substituents through nucleophilic aromatic substitution, enabling the generation of diverse chemical libraries for screening and lead optimization in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place under an inert atmosphere.[2][3]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a key heterocyclic building block with a unique combination of functional groups that make it a valuable tool for chemists in various fields. Its well-defined chemical properties, coupled with its versatile reactivity, particularly in nucleophilic aromatic substitution reactions, allow for the synthesis of a wide array of novel compounds with potential biological activity. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in research and development endeavors.

References

- Angew. Chem. Int. Ed. 2018, 57, 7205. [URL not available]

- US4504665A, Process for producing chloronicotinic acid compounds, Google P

- 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid, 5-Carboxy-2-chloro-3-(trifluoromethyl)pyridine - ChemBK. [URL not available]

- This compound. [URL not available]

- 261635-83-0|this compound|BLD Pharm. [URL not available]

-

2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210 - PubChem. [Link]

-

6-Chloronicotinic acid - the NIST WebBook. [Link]

- 6-Chloro-2-(trifluoromethyl)pyridine - ChemBK. [URL not available]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]

- CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google P

- 2-chloro-6-trifluoromethyl nicotinic acid - ChemBK. [URL not available]

- CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google P

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488) - Human Metabolome Database. [Link]

- CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids - Google P

- United States Patent (19) - Googleapis.com. [URL not available]

-

6-chloro-2-(trifluoromethoxy)nicotinic acid (C7H3ClF3NO3) - PubChemLite. [Link]

-

Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Organic compounds - MassBank. [Link]

- WO2015007837A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from trifluoroacetylacetic acid - Google P

-

2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem. [Link]

- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)

- Site-Specific CH Chalcogenation of Quinoxalin-2(1H)

-

6-Chloro-4-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2783382 - PubChem. [Link]

-

Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles - PMC - NIH. [Link]

-

FT-IR spectra of Nicotinic acid (a) control and (b) treated. - ResearchGate. [Link]

-

2-chloro-N-[2-(trifluoromethyl)phenyl]nicotinamide - Optional[13C NMR] - Chemical - SpectraBase. [Link]

Sources

- 1. This compound | 261635-83-0 [chemicalbook.com]

- 2. 261635-83-0|this compound|BLD Pharm [bldpharm.com]

- 3. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. US4504665A - Process for producing chloronicotinic acid compounds - Google Patents [patents.google.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloro-2-(trifluoromethyl)nicotinic acid molecular weight

An In-depth Technical Guide to 6-Chloro-2-(trifluoromethyl)nicotinic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine core substituted with a chloro, a trifluoromethyl, and a carboxylic acid group, makes it a versatile building block for the synthesis of more complex molecules. The presence of the trifluoromethyl (-CF3) group is particularly noteworthy, as it can significantly enhance the lipophilicity, metabolic stability, and bioavailability of a molecule, properties that are highly desirable in drug candidates.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties, applications, and handling of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 225.55 g/mol | [4][5][6][7][8] |

| Molecular Formula | C7H3ClF3NO2 | [4][5][6][7] |

| CAS Number | 261635-83-0 | [4][5][9][10] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 160-162 °C | [4] |

| Boiling Point (Predicted) | 281.7 ± 40.0 °C | [4] |

| Density (Predicted) | 1.603 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 2.29 ± 0.36 | [4] |

Chemical Structure and Reactivity

The structure of this compound is central to its chemical behavior and utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

The molecule's reactivity is dictated by its three functional groups:

-

Carboxylic Acid: This group can undergo typical reactions such as esterification, amidation, and reduction. It also imparts acidic properties to the molecule.

-

Chloro Group: The chlorine atom can be substituted through various nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.

-

Trifluoromethyl Group: This group is a strong electron-withdrawing group, which influences the reactivity of the pyridine ring and can enhance the biological activity of derivatives.[1]

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of novel compounds for various applications.

Pharmaceuticals

The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design to improve a compound's pharmacological profile.[3] This includes enhancing metabolic stability, lipophilicity, and binding affinity.[2] this compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it has been utilized in the development of melanocortin subtype-2 receptor antagonists. Its structural motifs are found in a number of FDA-approved drugs, highlighting the importance of trifluoromethylated pyridines in medicinal chemistry.[11]

Agrochemicals

Similar to its role in pharmaceuticals, the trifluoromethyl group can improve the efficacy of pesticides and herbicides.[1] The unique combination of substituents in this compound makes it an attractive starting material for the synthesis of new agrochemicals with potentially enhanced activity and selectivity.

Synthesis and Handling

Synthetic Approaches

The synthesis of this compound and related compounds often involves multi-step processes. A common strategy is the trifluoromethylation of a suitable pyridine precursor. For example, the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate on a kilogram scale has been achieved using a methyl chlorodifluoroacetate/KF/CuI system for the trifluoromethylation of an aryl iodide.[12] The synthesis of the parent compound, 6-(Trifluoromethyl)nicotinic acid, can be achieved through the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid.[13]

Caption: Generalized workflow for the synthesis of trifluoromethylated nicotinic acids.

Safe Handling and Storage

This compound should be handled with appropriate safety precautions. It is known to cause skin and eye irritation and may cause respiratory irritation.[14] Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with this compound. Handling should be performed in a well-ventilated area or a fume hood.

For storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8°C.[4]

Conclusion

This compound, with a molecular weight of 225.55 g/mol , is a pivotal intermediate in the fields of pharmaceutical and agrochemical research. Its distinct combination of a chloro, a trifluoromethyl, and a carboxylic acid group on a pyridine scaffold provides a versatile platform for the synthesis of novel, high-value compounds. The strategic incorporation of the trifluoromethyl group, in particular, offers a proven method for enhancing the molecular properties critical for biological activity. As research into fluorinated organic compounds continues to expand, the importance of building blocks like this compound in driving innovation is expected to grow.

References

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

(n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-4-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

-

ChemBK. (2024, April 10). 2-chloro-6-trifluoromethyl nicotinic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]

-

PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Georganics. (n.d.). 6-(Trifluoromethyl)nicotinic acid - High purity. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. This compound | 261635-83-0 [amp.chemicalbook.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. This compound | 261635-83-0 [chemicalbook.com]

- 7. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Chloro-4-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2783382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - [nashpharmatech.com]

- 10. 261635-83-0|this compound|BLD Pharm [bldpharm.com]

- 11. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 14. 6-(Trifluoromethyl)nicotinic acid - High purity | EN [georganics.sk]

6-Chloro-2-(trifluoromethyl)nicotinic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 6-Chloro-2-(trifluoromethyl)nicotinic acid

Introduction

This compound, identified by CAS Number 261635-83-0, is a halogenated pyridine derivative that serves as a critical building block in modern chemical synthesis.[1][2] Its unique trifluoromethyl and chloro substitutions on the nicotinic acid scaffold make it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents.[3][4] The precise physical and chemical properties of this compound are fundamental to its application, influencing reaction kinetics, formulation, solubility, and bioavailability.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physical properties of this compound. It consolidates key data points and presents field-proven, step-by-step protocols for the experimental determination of these properties, ensuring scientific integrity and reproducibility.

Compound Identification and Structure

A clear identification is the foundation of all chemical research. The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 261635-83-0 | [1][5][6] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [1][2][7] |

| Molecular Weight | 225.55 g/mol | [1][5][7] |

| IUPAC Name | 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | [1] |

| Synonyms | 6-Chloro-2-trifluoromethyl-3-pyridinecarboxylic acid | [1] |

The molecule consists of a central pyridine ring functionalized with a carboxylic acid group at the 3-position, a trifluoromethyl group at the 2-position, and a chlorine atom at the 6-position. The strong electron-withdrawing nature of the trifluoromethyl and chloro groups significantly influences the compound's acidity and reactivity.

Core Physical Properties

The macroscopic behavior of a compound is dictated by its intrinsic physical properties. The following table summarizes the key physical data for this compound.

| Property | Value | Notes | Source(s) |

| Appearance | White to off-white solid | [1] | |

| Melting Point | 160-162 °C | Experimentally determined | [1] |

| Boiling Point | 281.7 ± 40.0 °C | Predicted | [1] |

| Density | 1.603 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | 2.29 ± 0.36 | Predicted | [1] |

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. This compound has a sharp melting range of 160-162 °C.[1] A narrow range, typically 0.5-1.0 °C, is characteristic of a pure compound. The presence of even small amounts of miscible impurities can cause a depression of the melting point and a broadening of its range.[8]

Solubility Profile

The solubility of a compound is crucial for its use in reactions, formulations, and biological systems. Based on its structure:

-

Aqueous Solubility: As a moderately sized organic molecule, its solubility in neutral water is expected to be low.

-

Acid/Base Solubility: Due to the carboxylic acid functional group, it is readily soluble in aqueous basic solutions, such as 5% sodium hydroxide (NaOH) and 5% sodium bicarbonate (NaHCO₃), through the formation of a water-soluble carboxylate salt.[9][10] It is expected to be insoluble in acidic solutions like 5% hydrochloric acid (HCl).[11]

-

Organic Solubility: It is anticipated to be soluble in polar organic solvents like methanol, ethanol, and dimethylformamide (DMF).

Acidity (pKa)

The predicted pKa of approximately 2.29 indicates that this compound is a relatively strong organic acid.[1] This heightened acidity, compared to benzoic acid (pKa ≈ 4.2), is a direct result of the potent electron-withdrawing inductive effects of the trifluoromethyl (-CF₃) and chloro (-Cl) substituents on the pyridine ring, which stabilize the conjugate base (carboxylate anion).

Experimental Determination of Physical Properties

Accurate experimental verification of physical properties is a cornerstone of chemical characterization. The following sections provide detailed, self-validating protocols for determining the melting point and solubility profile.

Protocol: Melting Point Determination (Capillary Method)

This protocol describes the standard capillary method using a modern digital melting point apparatus (e.g., a Mel-Temp or DigiMelt).[8]

Principle: The melting point is the temperature range over which a solid transitions into a liquid. This is observed by slowly heating a small sample in a capillary tube and recording the temperatures at which melting begins and is complete.[12][13]

Methodology:

-

Sample Preparation: Ensure the solid sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[14] Finely powder the crystalline sample using a mortar and pestle.

-

Capillary Loading: Jab the open end of a glass capillary tube into the powdered sample.[14] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To pack the sample tightly, drop the capillary tube, closed-end down, through a long, narrow glass tube onto the benchtop.[14] The final packed sample height should be 2-3 mm; a larger sample size can lead to an artificially broad melting range.[14]

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.[14]

-

Approximate Determination (Fast Run): If the melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to find an approximate range.[8]

-

Accurate Determination (Slow Run): Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[8][14] Begin heating at a slow, controlled rate of 1-2 °C per minute.[8] A slow heating rate is critical to ensure the temperature of the heating block, thermometer, and sample are in thermal equilibrium, yielding an accurate measurement.

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely liquefied.

-

The melting point is reported as the range T₁ - T₂.

-

Workflow for Melting Point Determination

Caption: A logical workflow for accurate melting point determination.

Protocol: Qualitative Solubility Analysis

Principle: This series of tests leverages the chemical properties of the compound's functional groups to determine its solubility class. The reaction of an acidic functional group with a base to form a soluble salt is a key diagnostic tool.[9][15]

Methodology: For each step, use approximately 25 mg of the solid compound or 1-2 drops of a liquid in a small test tube with 0.75 mL of the specified solvent. Shake vigorously and observe.[9][16]

-

Test 1: Water (H₂O):

-

Add water and shake. If the compound dissolves, it is water-soluble. Test the resulting solution with litmus or pH paper to determine if it is acidic or basic.[15]

-

Expected Result for this compound: Insoluble.

-

-

Test 2: 5% Sodium Hydroxide (NaOH):

-

If insoluble in water, add 5% NaOH solution.

-

Causality: A strong base like NaOH will deprotonate a carboxylic acid, forming a sodium carboxylate salt, which is typically water-soluble.

-

Expected Result: Soluble.

-

-

Test 3: 5% Sodium Bicarbonate (NaHCO₃):

-

If insoluble in water, add 5% NaHCO₃ solution to a fresh sample.

-

Causality: Sodium bicarbonate is a weaker base than NaOH. It will only react with and solubilize relatively strong acids, such as carboxylic acids.[10] Phenols, being weaker acids, typically do not dissolve. This test helps differentiate strong from weak organic acids.

-

Expected Result: Soluble, possibly with effervescence (CO₂ evolution).

-

-

Test 4: 5% Hydrochloric Acid (HCl):

-

If insoluble in water, add 5% HCl solution to a fresh sample.

-

Causality: This tests for the presence of basic functional groups, such as amines, which would be protonated to form a soluble ammonium salt. Carboxylic acids are not basic and will not dissolve.

-

Expected Result: Insoluble.

-

Workflow for Solubility Classification

Sources

- 1. This compound | 261635-83-0 [amp.chemicalbook.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 261635-83-0 [chemicalbook.com]

- 6. This compound - [nashpharmatech.com]

- 7. calpaclab.com [calpaclab.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. quora.com [quora.com]

- 11. scribd.com [scribd.com]

- 12. westlab.com [westlab.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. www1.udel.edu [www1.udel.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Solubility of 6-Chloro-2-(trifluoromethyl)nicotinic acid

Abstract: This technical guide provides a comprehensive overview of the solubility of 6-Chloro-2-(trifluoromethyl)nicotinic acid, a key intermediate in modern chemistry. Recognizing the sparse availability of public solubility data for this specific compound, this document shifts focus from reporting pre-existing values to providing a robust framework for its experimental determination. We delve into the physicochemical properties that govern its solubility, present detailed, field-proven protocols for thermodynamic and pH-dependent solubility measurement, and discuss the interpretation of this critical data in the context of pharmaceutical research and development. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of how to approach the solubility characterization of novel chemical entities.

Introduction: The Significance of Solubility

This compound (CAS No: 261635-83-0) is a substituted pyridine carboxylic acid derivative.[1][2][3] Its structural motifs, including the trifluoromethyl and chloro groups, make it a valuable building block in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries.[2][4] For any compound intended for biological application, solubility is a cornerstone physicochemical property that dictates its behavior from early-stage screening to final formulation.[5][6][7]

Low aqueous solubility can lead to a host of developmental challenges, including:

-

Poor and erratic absorption and bioavailability.[8]

-

Difficulties in developing parenteral and oral dosage forms.

-

Increased costs and timelines in drug development.[8]

Therefore, a precise and early understanding of a compound's solubility profile is not merely an academic exercise but a critical step in risk mitigation and lead optimization.[5][7]

Physicochemical Profile and Theoretical Solubility Considerations

To understand the solubility of this compound, we must first examine its molecular structure and predicted properties.

| Property | Value / Prediction | Source |

| Molecular Formula | C₇H₃ClF₃NO₂ | [2] |

| Molecular Weight | 225.55 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 160-162 °C | [1] |

| Predicted pKa | 2.29 ± 0.36 | [1] |

The solubility of this molecule is governed by a balance of competing structural features:

-

Nicotinic Acid Backbone: The carboxylic acid group is ionizable. At pH values above its pKa, the carboxylate anion (—COO⁻) will predominate, drastically increasing its interaction with polar solvents like water.[9]

-

Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and lipophilic group. It significantly lowers the pKa of the carboxylic acid compared to unsubstituted nicotinic acid and increases the molecule's overall hydrophobicity, which tends to decrease aqueous solubility.[4]

-

Chloro Group (-Cl): The chlorine atom also contributes to the lipophilicity of the molecule, further pushing it towards lower intrinsic solubility in aqueous media.

Given the low predicted pKa (~2.29), the compound will exist primarily in its less soluble, neutral form in highly acidic environments (pH < 1). As the pH increases above 3, the compound will rapidly deprotonate to its highly soluble anionic form. This pH-dependent behavior is critical and must be experimentally verified.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure, in the presence of excess solid. The "gold standard" for its determination is the Shake-Flask Method .[10][11] This method is considered the most reliable for generating definitive solubility data.[10]

Causality Behind the Shake-Flask Protocol

The objective is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Every step is designed to ensure this equilibrium is achieved and measured accurately.

-

Excess Solid: The presence of undissolved solid is mandatory to ensure the solution is truly saturated. Without it, one is merely measuring the concentration of a solution, not its solubility limit.[12]

-

Equilibration Time: Many compounds, especially those with stable crystal lattices, dissolve slowly. A prolonged shaking period (typically 24-72 hours) is necessary to ensure the system reaches thermodynamic equilibrium.[12] Kinetic solubility tests, which are faster, often overestimate solubility by creating supersaturated solutions that have not had time to precipitate.[6][10]

-

Temperature Control: Solubility is temperature-dependent. For pharmaceutical applications, experiments are typically conducted at 37 °C to mimic physiological conditions.[13]

-

pH Control: For an ionizable compound like this, pH is the most critical variable. Using buffered solutions is essential to maintain a constant pH, as the dissolution of an acidic compound can itself lower the pH of an unbuffered medium.[12][13]

Step-by-Step Protocol: Shake-Flask Method

-

Preparation: Prepare buffers at a minimum of three pH values across the physiological range (e.g., pH 1.2, 4.5, and 6.8) as recommended by ICH guidelines.[13][14] Prepare standard solutions of the compound in a suitable organic solvent for analytical quantification.

-

Addition of Compound: Add an excess amount of solid this compound to a series of vials. A rough guideline is to add 5-10 mg of the compound to 1 mL of each buffer. The solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 37 °C). Agitate for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[12]

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. To separate the saturated supernatant from the solid, use either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

Analysis: Carefully take an aliquot of the clear supernatant and dilute it into a suitable mobile phase for analysis. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

pH Verification: Measure the final pH of the saturated solution to ensure it has not deviated significantly from the initial buffer pH.[13][14]

Workflow for Thermodynamic Solubility Determination

Caption: Factors governing the pH-dependent solubility.

Data Interpretation for Drug Development

The experimentally determined solubility data is crucial for the Biopharmaceutics Classification System (BCS), a framework used by regulatory agencies. [15][16]According to the ICH M9 guideline, a drug substance is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C. [13][14][15][17] By determining the lowest measured solubility of this compound within this pH range, a researcher can classify the compound and make informed decisions about its development path. For instance, a compound classified as having low solubility (BCS Class II or IV) will almost certainly require formulation strategies such as particle size reduction, salt formation, or amorphous solid dispersions to achieve adequate bioavailability.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its physicochemical profile strongly suggests a pH-dependent aqueous solubility characteristic of a weak acid with significant lipophilic substitution. This guide provides the theoretical basis and detailed, actionable protocols for researchers to confidently determine its thermodynamic and pH-dependent solubility. By employing standardized methodologies like the shake-flask method and potentiometric titration, scientists can generate the reliable data necessary to de-risk development, guide formulation strategies, and fulfill regulatory expectations for this and other novel chemical entities.

References

-

Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341. [Link]

-

Quora. How do you perform the shake flask method to determine solubility? (2017). [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Klamt, A. et al. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Anal. Chem. 2020, 92(14), 9511-9515. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]

-

PubMed. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. (2020). [Link]

-

Jouyban, A. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Cristofoletti, R. et al. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics 2021, 13(3), 387. [Link]

-

Babic, S. et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

SlideShare. solubility experimental methods.pptx. (2014). [Link]

-

Admescope. ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025). [Link]

-

Chinese Pharmaceutical Association. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

-

PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Solubility of Things. Niacin. [Link]

-

Fengchen Group Co., Ltd. Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. [Link]

-

ICH. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. (2019). [Link]

-

European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2020). [Link]

-

Taiwan Food and Drug Administration. ICH harmonised guideline biopharmaceutics classification system-based biowaivers ICH m9. (2021). [Link]

-

ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2011). [Link]

-

PubChem. 2-Chloro-6-(trifluoromethyl)nicotinic acid. [Link]

-

da Piedade, M. E. M.; Gonçalves, L. M. S. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. J. Chem. Thermodyn. 2013, 62, 115-121. [Link]

-

Shanghai Hanhong Scientific Co.,Ltd. This compound. [Link]

Sources

- 1. This compound | 261635-83-0 [amp.chemicalbook.com]

- 2. This compound | 261635-83-0 [chemicalbook.com]

- 3. This compound - [nashpharmatech.com]

- 4. innospk.com [innospk.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. pharmatutor.org [pharmatutor.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ema.europa.eu [ema.europa.eu]

- 15. database.ich.org [database.ich.org]

- 16. capa.org.tw [capa.org.tw]

- 17. admescope.com [admescope.com]

A Technical Guide to the Physicochemical Properties and Melting Point Determination of 6-Chloro-2-(trifluoromethyl)nicotinic acid

Introduction

6-Chloro-2-(trifluoromethyl)nicotinic acid is a halogenated pyridine derivative that serves as a critical building block in medicinal chemistry and materials science. Its structural features—a pyridine core, a carboxylic acid group, a chloro substituent, and a trifluoromethyl group—impart unique electronic and steric properties, making it a valuable intermediate in the synthesis of novel compounds, including melanocortin subtype-2 receptor antagonists.[1] The accurate determination of its physicochemical properties is paramount for ensuring the quality, purity, and consistency of starting materials in complex synthetic workflows.

This guide provides an in-depth analysis of the melting point of this compound, a fundamental thermal property that serves as a primary indicator of sample purity. We will explore the theoretical basis for melting point analysis, present detailed experimental protocols for its determination, and discuss the influence of molecular structure on this key physical constant.

Compound Profile and Physicochemical Properties

The identity and general properties of this compound are summarized below. These data are essential for safe handling, storage, and application in experimental designs.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | 6-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | [2] |

| CAS Number | 261635-83-0 | [1][3][4][5] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [1][2] |

| Molecular Weight | 225.55 g/mol | [1][2] |

| Melting Point | 160-162 °C | [2] |

| Boiling Point | 281.7 ± 40.0 °C (Predicted) | [2] |

| Density | 1.603 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [2] |

The Critical Role of Melting Point in Purity Assessment

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range, typically less than 1-2°C. The reported melting point of 160-162°C for this compound suggests a well-defined crystalline structure for the pure compound.[2]

The presence of impurities disrupts the crystal lattice, typically causing two observable effects:

-

Melting Point Depression: The temperature at which the mixture begins to melt is lower than that of the pure substance.

-

Melting Point Range Broadening: The temperature range over which the entire sample melts becomes wider.

This phenomenon, known as freezing-point depression, is a colligative property and provides a rapid and cost-effective method for assessing the purity of a crystalline sample. A broad and depressed melting range is a strong indicator of the presence of soluble impurities.

Caption: Logical relationship between compound purity and its observed melting point range.

Experimental Protocol: Capillary Melting Point Determination

This section details a standard operating procedure for determining the melting point of this compound using a digital capillary melting point apparatus.

Principle

A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which melting begins (onset) and is complete (clear point) are recorded to define the melting range.

Materials and Equipment

-

This compound sample

-

Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70)

-

Capillary tubes (open at one end)

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

-

Safety glasses and lab coat

Step-by-Step Methodology

-

Sample Preparation:

-

Causality: A finely powdered, homogenous sample ensures efficient and uniform heat transfer. Large crystals can pack unevenly, leading to inaccurate readings.

-

Procedure: Place a small amount of the crystalline sample on a clean, dry watch glass. If necessary, gently crush the crystals to a fine powder using a spatula or mortar and pestle. The sample must be completely dry, as residual solvent will act as an impurity and depress the melting point.

-

-

Capillary Tube Packing:

-

Causality: The sample column must be compact and of the correct height (2-3 mm) to ensure it is fully immersed in the heating block for accurate temperature measurement. Too much sample will result in a broadened melting range due to thermal gradients within the sample itself.

-

Procedure: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until a packed column of 2-3 mm is achieved.

-

-

Apparatus Setup and Measurement:

-

Causality: A slow heating rate (1-2°C per minute) near the expected melting point is critical for allowing the system to reach thermal equilibrium. A rapid heating rate will cause the sample's temperature to lag behind the thermometer reading, resulting in an erroneously high and broad melting range.

-

Procedure: a. Set the plateau temperature on the apparatus to approximately 150°C (10-15°C below the expected melting point of 160°C). b. Insert the packed capillary tube into the heating block. c. Set the ramp rate to 10-20°C/min for a rapid initial approach to the plateau temperature. d. Once the plateau temperature is reached, reduce the ramp rate to 1-2°C/min. e. Observe the sample closely through the magnifying lens. f. Record the onset temperature (T₁) : The temperature at which the first drop of liquid appears. g. Record the clear point temperature (T₂) : The temperature at which the last solid crystal melts. h. The melting range is reported as T₁ - T₂.

-

Self-Validating System & Interpretation

-

Purity Check: A sharp melting range (≤ 2°C) that falls within the established 160-162°C range indicates a high degree of purity.[2]

-

Impurity Indication: A melting range that is broad (> 2°C) and depressed (starts below 160°C) suggests the presence of impurities.

-

Confirmation: For a definitive result, a mixed melting point test can be performed. The sample is mixed with an authentic, pure standard. If there is no depression or broadening of the melting point, the sample is confirmed to be the correct substance and of high purity.

Caption: Standard experimental workflow for capillary melting point determination.

Advanced Thermal Analysis: Differential Scanning Calorimetry (DSC)

For applications requiring more than just a melting range, Differential Scanning Calorimetry (DSC) provides quantitative data on the thermal properties of a material.

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

-

Data Provided:

-

Melting Point: Determined as the onset or peak of the endothermic melting transition.

-

Heat of Fusion (ΔHfus): The energy required to melt the sample, which can be used to assess crystallinity.

-

Polymorphism: Can detect different crystalline forms (polymorphs) of the same compound, which may exhibit different melting points and stabilities.

-

Conclusion

The melting point of this compound is a critical quality control parameter, with a literature value of 160-162°C for the pure substance.[2] Adherence to a rigorous, well-understood experimental protocol for melting point determination is essential for researchers and drug development professionals to ensure the integrity of their starting materials. Any deviation from the sharp, expected melting range should be investigated as a potential indicator of impurities or the presence of residual solvents, which could have significant downstream effects on reaction yields and product purity. The use of validated techniques, from standard capillary methods to advanced DSC analysis, underpins the scientific integrity of synthetic chemistry programs.

References

-

Langwaychem. (n.d.). 6-Chloro-2-trifluoromethylnicotinic acid, CAS 261635-83-0. [Link]

-

ChemBK. (2024). 2-chloro-6-trifluoromethyl nicotinic acid. [Link]

-

PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)nicotinic acid. [Link]

-

ChemCD. (n.d.). This compound. [Link]

Sources

A Technical Guide to the Spectral Analysis of 6-Chloro-2-(trifluoromethyl)nicotinic Acid

This in-depth guide provides a comprehensive overview of the spectral characterization of 6-Chloro-2-(trifluoromethyl)nicotinic acid (CAS No. 261635-83-0), a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Designed for researchers, scientists, and drug development professionals, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not publicly available, this guide leverages established spectroscopic principles and data from closely related analogues to provide a robust predictive analysis.

Introduction to this compound

This compound is a halogenated pyridine derivative with a molecular formula of C₇H₃ClF₃NO₂ and a molecular weight of 225.55 g/mol .[1][2] Its structure, featuring a trifluoromethyl group and a chlorine atom on the pyridine ring, imparts unique electronic properties that are of significant interest in medicinal chemistry. Understanding its spectral characteristics is paramount for confirming its identity, assessing its purity, and elucidating its role in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most relevant experiments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

H-4: This proton is expected to appear as a doublet, coupled to H-5. Its chemical shift will be downfield due to the anisotropic effect of the neighboring carboxylic acid and the electron-withdrawing trifluoromethyl group.

-

H-5: This proton will also appear as a doublet, coupled to H-4. It will likely be located slightly upfield compared to H-4.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-4 | 8.2 - 8.4 | d | ~8 Hz |

| H-5 | 7.8 - 8.0 | d | ~8 Hz |

| COOH | 10.0 - 13.0 | br s | - |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 145 - 148 (q, J ≈ 35 Hz) |

| C-3 | 125 - 128 |

| C-4 | 140 - 143 |

| C-5 | 122 - 125 |

| C-6 | 150 - 153 |

| CF₃ | 118 - 122 (q, J ≈ 275 Hz) |

| COOH | 165 - 168 |

The quartet (q) multiplicity for C-2 and CF₃ is due to coupling with the three fluorine atoms.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a singlet for the trifluoromethyl group, as there are no neighboring protons to cause coupling. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Caption: ATR-IR Spectroscopy Workflow.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak ([M]⁺) at m/z 225, with an isotopic peak at m/z 227 due to the presence of the ³⁷Cl isotope.

Table 4: Predicted Key Mass Fragments

| m/z | Proposed Fragment |

| 225/227 | [M]⁺ |

| 208/210 | [M - OH]⁺ |

| 180/182 | [M - COOH]⁺ |

| 156 | [M - CF₃]⁺ |

Experimental Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

LC Separation: Inject the sample into a liquid chromatograph (LC) system to separate it from any impurities. A C18 column is commonly used for reversed-phase chromatography.

-

Ionization: The eluent from the LC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a suitable technique for this compound.

-

Mass Analysis: The ions are separated in the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Caption: LC-MS Workflow.

Conclusion

The predictive spectral data and protocols outlined in this guide provide a solid foundation for the analytical characterization of this compound. By leveraging NMR, IR, and MS, researchers can confidently verify the structure and purity of this important chemical intermediate, facilitating its application in drug discovery and development.

References

-

PubChem. (n.d.). 6-(Trifluoromethyl)nicotinic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

-

NIST. (n.d.). 6-Chloronicotinic acid. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 6-Chloro-2-(trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-(trifluoromethyl)nicotinic acid is a synthetic compound with potential as a modulator of key physiological pathways. This technical guide provides a comprehensive overview of its anticipated biological activity, primarily focusing on its role as a putative antagonist of the melanocortin-4 receptor (MC4R). While direct quantitative data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous compounds and the broader understanding of melanocortin receptor pharmacology to present a scientifically grounded exploration of its mechanism of action, potential therapeutic applications, and the experimental methodologies required for its characterization. This guide is intended to serve as a foundational resource for researchers investigating this and related molecules in the context of metabolic diseases and cachexia.

Introduction: The Melanocortin System - A Key Regulator of Energy Homeostasis

The melanocortin system is a critical signaling network in the central nervous system that plays a pivotal role in regulating energy balance, food intake, and body weight.[1] This system comprises five distinct G-protein coupled receptors (GPCRs), designated MC1R through MC5R, their endogenous peptide agonists derived from pro-opiomelanocortin (POMC), and endogenous antagonists.[2] Of these receptors, the melanocortin-4 receptor (MC4R) is of particular interest in the field of metabolic disease research.

MC4R is predominantly expressed in the brain and is a key mediator of leptin's anorexigenic effects.[3] Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a signaling cascade that suppresses appetite and increases energy expenditure. Conversely, antagonism of MC4R has been shown to stimulate food intake and decrease energy expenditure, making it a promising therapeutic strategy for conditions characterized by anorexia and cachexia, such as those associated with cancer or chronic kidney disease.[1][4]

This compound: A Putative MC4R Antagonist

Based on available supplier information and its structural similarity to known MC4R antagonists, this compound is proposed to function as an antagonist of the melanocortin subtype-4 receptor.[3] The core nicotinic acid scaffold, substituted with a chloro and a trifluoromethyl group, is a feature found in various patented series of MC4R antagonists.[5]

Proposed Mechanism of Action

As a GPCR, MC4R activation initiates a downstream signaling cascade via the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2] It is hypothesized that this compound, acting as a competitive antagonist, binds to the MC4R but does not elicit a conformational change necessary for G-protein coupling and subsequent adenylyl cyclase activation. By occupying the receptor's binding site, it would prevent the binding of endogenous agonists like α-MSH, thereby inhibiting the downstream cAMP signaling pathway. This inhibition of the anorexigenic signal is expected to result in an increase in appetite and a decrease in energy expenditure.

Experimental Characterization of Biological Activity

To rigorously determine the biological activity of this compound, a series of in vitro and in vivo assays are required. The following protocols provide a framework for the comprehensive evaluation of this compound.

In Vitro Pharmacological Evaluation

3.1.1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human melanocortin receptors (MC1R-MC5R).

-

Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand from the receptor.

-

Methodology:

-

Prepare cell membranes from HEK293 cells stably expressing each of the human melanocortin receptor subtypes.

-

Incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH) and varying concentrations of this compound.

-

After incubation, separate the bound and free radioligand by filtration.